Activation Energy for Oxidation: GeCl₄ Exhibits 40% Lower Energy Barrier than SiCl₄
In the vapor phase axial deposition (VAD) process for optical fiber preforms, the apparent activation energy for the oxidation reaction of GeCl₄ with oxygen is 60 kcal/mol, compared to 100 kcal/mol for SiCl₄, a difference of 40 kcal/mol [1]. This lower energy barrier for GeCl₄ oxidation directly impacts deposition dynamics and the resulting refractive index profile.
| Evidence Dimension | Apparent activation energy for oxidation reaction with O₂ |
|---|---|
| Target Compound Data | 60 kcal/mol |
| Comparator Or Baseline | SiCl₄: 100 kcal/mol |
| Quantified Difference | GeCl₄ activation energy is 40% lower (60 vs. 100 kcal/mol) |
| Conditions | Vapor Phase Axial Deposition (VAD) process; reaction with oxygen |
Why This Matters
This kinetic difference influences deposition rate and the control of refractive index profiles during fiber preform manufacturing, making GeCl₄ a more reactive and tunable dopant source.
- [1] Sanada, K., Shiota, T., & Inada, K. (1995). Studies of the chemical kinetics on the vapor phase axial deposition method. Journal of Non-Crystalline Solids, 188, 275. View Source
